molecular formula C21H24ClN5O2S B11298727 4-chloro-N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

4-chloro-N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11298727
M. Wt: 446.0 g/mol
InChI Key: XJYWGRVPEMVETN-UHFFFAOYSA-N
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Description

4-CHLORO-N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Properties

Molecular Formula

C21H24ClN5O2S

Molecular Weight

446.0 g/mol

IUPAC Name

4-chloro-N-[4-[[6-(diethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C21H24ClN5O2S/c1-4-27(5-2)21-14-20(23-15(3)24-21)25-17-8-10-18(11-9-17)26-30(28,29)19-12-6-16(22)7-13-19/h6-14,26H,4-5H2,1-3H3,(H,23,24,25)

InChI Key

XJYWGRVPEMVETN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of 4-CHLORO-N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-CHLORO-N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves the inhibition of specific enzymes. For instance, it inhibits carbonic anhydrase IX, an enzyme that plays a crucial role in maintaining pH balance in cancer cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to apoptosis (programmed cell death) in cancer cells . The molecular targets and pathways involved include the binding of the compound to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Similar compounds to 4-CHLORO-N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE include other sulfonamide derivatives and pyrimidine-based compounds. Some examples are:

The uniqueness of 4-CHLORO-N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE lies in its specific structural features that allow it to effectively inhibit carbonic anhydrase IX, making it a promising candidate for anticancer research .

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